3'-Bromo-5'-(trifluoromethyl)acetophenone
Overview
Description
3’-Bromo-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an acetophenone core. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
The synthesis of 3’-Bromo-5’-(trifluoromethyl)acetophenone typically involves the bromination of 3’-trifluoromethylacetophenone. One common method includes the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
3’-Bromo-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3’-Bromo-5’-(trifluoromethyl)acetophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-(trifluoromethyl)acetophenone depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
3’-Bromo-5’-(trifluoromethyl)acetophenone can be compared with other similar compounds, such as:
2-Bromo-4’-(trifluoromethyl)acetophenone: Similar structure but with the bromine atom in a different position.
3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenacyl bromide: Similar functional groups but different overall structure.
The uniqueness of 3’-Bromo-5’-(trifluoromethyl)acetophenone lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCLQCAMSFVBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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